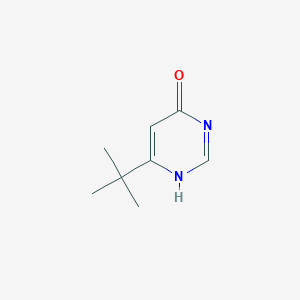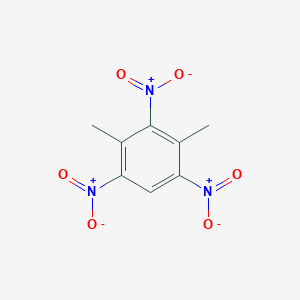
2,4-二溴吡啶
描述
2,4-Dibromopyridine is a research chemical used in the synthesis of novel pyridine-bridged analogs of combretastatin-A4 as anticancer agents . It has a molecular formula of C5H3Br2N and a molecular weight of 236.89 .
Synthesis Analysis
The synthesis of 2,4-Dibromopyridine involves a series of reactions. One method involves the ammoniation reaction on 2,4-dibromopyridine-N-oxide serving as a raw material and ammonia water . Another method involves a regioselective 2,6-diamination reaction as a key step .Molecular Structure Analysis
The molecular structure of 2,4-Dibromopyridine is characterized by two nitrogen atoms at positions 1 and 3 of the six-membered ring . The structure is further characterized by the presence of two bromine atoms attached to the pyridine ring .Chemical Reactions Analysis
2,4-Dibromopyridine undergoes various chemical reactions. For instance, it can undergo a double Curtius rearrangement as a key transformation . It can also undergo a regioselective 2,6-diamination reaction .Physical And Chemical Properties Analysis
2,4-Dibromopyridine is a solid with a melting point of 35-40 °C . It has a molar refractivity of 39.7±0.3 cm^3 and a polar surface area of 13 Å^2 .科学研究应用
Organic Synthesis
2,4-Dibromopyridine: is a valuable halogenated building block in organic synthesis. It is used to construct complex organic molecules due to its reactivity, particularly in palladium-catalyzed coupling reactions . Its dibromo functionality allows for selective substitutions, making it a versatile reagent for synthesizing various organic compounds, including pharmaceuticals and agrochemicals .
Pharmaceutical Research
In pharmaceutical research, 2,4-Dibromopyridine serves as a precursor in the synthesis of a wide range of drugs. Its incorporation into drug molecules is crucial due to its ability to undergo further functionalization, leading to the development of novel therapeutic agents . It is especially significant in the creation of compounds with potential anticancer properties .
Material Science
2,4-Dibromopyridine: plays a role in material science as a precursor for the synthesis of advanced materials. It is used to prepare conjugated pyridine structures, which are essential in the development of new materials for electronic and photonic applications . Its utility in coordination chemistry also contributes to the synthesis of metal-organic frameworks (MOFs) and other coordination complexes.
Agricultural Chemistry
In the field of agricultural chemistry, 2,4-Dibromopyridine is utilized in the synthesis of herbicides and pesticides. Its structural motif is found in many agrochemicals, where it contributes to the stability and effectiveness of these compounds . The ability to create derivatives of 2,4-Dibromopyridine enhances the development of new products that can improve crop protection.
Biochemistry
2,4-Dibromopyridine: is used in biochemistry for studying enzyme inhibition and other biochemical processes. It can be a part of inhibitors that regulate enzyme activity, which is crucial for understanding metabolic pathways and designing drugs that target specific biochemical reactions .
Environmental Applications
In environmental applications, 2,4-Dibromopyridine is involved in the study of toxic compounds and their effects on ecosystems. Its properties are analyzed to understand the impact of halogenated compounds on the environment and to develop methods for their safe handling and disposal .
安全和危害
2,4-Dibromopyridine is toxic if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, avoid dust formation, and use only under a chemical fume hood .
未来方向
作用机制
Mode of Action
2,4-Dibromopyridine is a brominated derivative of pyridine and is often used as a building block in organic synthesis . It can undergo various reactions, including coupling reactions with organometallic reagents . For example, it can react with tetrakis(triphenylphosphine)palladium(0) and cyclopropylzinc bromide in tetrahydrofuran (THF) to form new compounds .
Biochemical Pathways
Bromopyridines, in general, are known to participate in various chemical reactions, suggesting that they could affect a wide range of biochemical pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 2,4-Dibromopyridine are not well-studied. As a small organic molecule, it’s likely to be absorbed and distributed throughout the body. Its metabolism and excretion would depend on the specific biochemical reactions it undergoes .
Result of Action
Given its use in organic synthesis, it’s likely to participate in the formation of various organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,4-Dibromopyridine. For example, the reaction of 2,4-Dibromopyridine with other reagents is often carried out in specific solvents at controlled temperatures .
属性
IUPAC Name |
2,4-dibromopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2N/c6-4-1-2-8-5(7)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCMMSLVJMKQWMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355745 | |
| Record name | 2,4-dibromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromopyridine | |
CAS RN |
58530-53-3 | |
| Record name | 2,4-dibromopyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60355745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dibromopyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2,4-dibromopyridine particularly useful in organic synthesis?
A: 2,4-Dibromopyridine's value stems from its ability to undergo selective bromine substitution reactions. This selectivity allows chemists to introduce different substituents at specific positions on the pyridine ring, creating a wide array of complex molecules. For example, palladium-catalyzed cross-coupling reactions with 2,4-dibromopyridine enable the synthesis of unsymmetrical 2,4-disubstituted pyridines, valuable building blocks for pharmaceuticals and materials. [, ]
Q2: How does the choice of catalyst influence the regioselectivity of reactions involving 2,4-dibromopyridine?
A: Research demonstrates that the nature of the palladium catalyst significantly impacts regioselectivity during cross-coupling reactions with 2,4-dibromopyridine. [, ] While mononuclear palladium catalysts typically favor arylation at the C2 position, multinuclear palladium species, such as Pd3-type clusters and nanoparticles, switch the selectivity to the C4 position. This selectivity shift is attributed to the distinct reactivity profiles of these different palladium species. []
Q3: Can you provide an example of how 2,4-dibromopyridine contributes to complex molecule synthesis?
A: One compelling example is the total synthesis of the visual pigment A2E. This intricate process leverages the versatility of palladium-catalyzed cross-coupling reactions with 2,4-dibromopyridine. A regioselective Suzuki or Negishi coupling introduces the first substituent, followed by a Sonogashira reaction to incorporate an alkyne functionality. Finally, a double Stille cross-coupling completes the bispolyenyl skeleton of A2E. []
Q4: Are there efficient large-scale synthesis methods for derivatives of 2,4-dibromopyridine?
A: Researchers have developed a practical and safe large-scale synthesis of 2,6-diamino-4-bromopyridine, a valuable derivative of 2,4-dibromopyridine. [] This method employs a regioselective 2,6-diamination reaction as a key step and offers a higher yield compared to previous methods. This development is crucial for facilitating research and industrial applications requiring this specific derivative. []
Q5: Have there been any computational studies conducted on 2,4-dibromopyridine?
A: Density functional theory calculations have been employed to investigate the interactions between 2,4-dibromopyridine and a Cu(100) surface. [] These studies provided valuable insights into adsorption geometries, C-Br bond dissociation pathways, and associated energetics, enhancing our understanding of the molecule's behavior on metal surfaces. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















